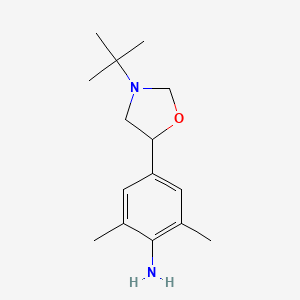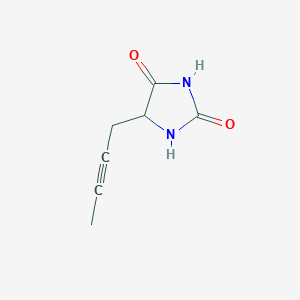
Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester is a complex organic compound with the chemical formula C23H29NO3 It is characterized by the presence of a pent-2-enoic acid moiety, a dibenzylamino group, a hydroxy group, and a phenylbutyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester typically involves multi-step organic reactions. The starting materials often include pent-2-enoic acid and appropriate amine and alcohol derivatives. The synthesis may involve:
Esterification: Reacting pent-2-enoic acid with an alcohol derivative under acidic conditions to form the ester.
Amidation: Introducing the dibenzylamino group through an amidation reaction, often using coupling reagents like EDCI or DCC.
Hydroxylation: Introducing the hydroxy group through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pent-2-enoic acid derivatives: Compounds with similar structural features but different substituents.
Dibenzylamino compounds: Compounds containing the dibenzylamino group but with different ester or acid moieties.
Phenylbutyl esters: Compounds with the phenylbutyl ester group but different amine or hydroxy groups.
Uniqueness
Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity and versatility make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H33NO3 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
[(2S,3S)-3-(dibenzylamino)-2-hydroxy-4-phenylbutyl] (E)-pent-2-enoate |
InChI |
InChI=1S/C29H33NO3/c1-2-3-19-29(32)33-23-28(31)27(20-24-13-7-4-8-14-24)30(21-25-15-9-5-10-16-25)22-26-17-11-6-12-18-26/h3-19,27-28,31H,2,20-23H2,1H3/b19-3+/t27-,28+/m0/s1 |
InChI Key |
NYEZVINCEJVQNO-OTVSBJOASA-N |
Isomeric SMILES |
CC/C=C/C(=O)OC[C@H]([C@H](CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Canonical SMILES |
CCC=CC(=O)OCC(C(CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)


![Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)





